2',4'-Dihydroxychalcone

Overview

Description

Synthesis Analysis

The synthesis of 2',4'-Dihydroxychalcone can be achieved through various methods, including the base-catalysed condensation of benzaldehydes with hydroxy-acetophenones and the use of protective groups to enhance the yield and purity of the final product. For example, synthesis methods have been improved by using tetrahydropyran-2-yl and trialkylsilyl protective groups, which are removed under mild acid conditions to yield the desired chalcone compounds (Miles, Main, & Nicholson, 1989). Ultrasonic synthesis has also been explored, providing a convenient procedure with shorter reaction times and higher yields compared to conventional methods (Wen et al., 2009).

Molecular Structure Analysis

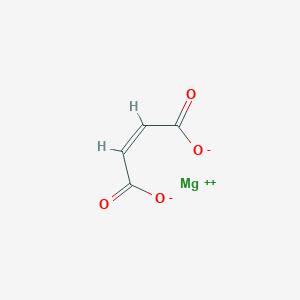

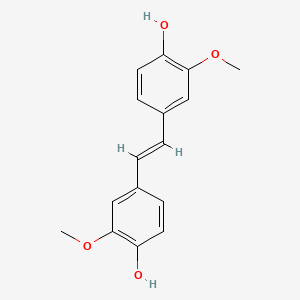

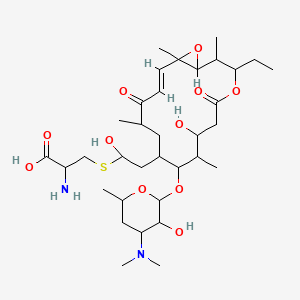

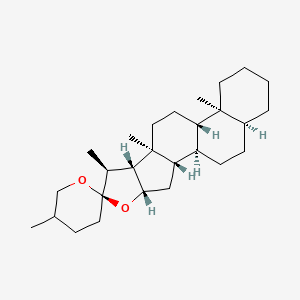

The molecular structure of this compound consists of two nearly planar six-membered aromatic rings connected by a propanal chain. The crystal structures reveal that the molecular units are linked by O-H...O hydrogen bonds to form infinite one-dimensional chains. These structures are stabilized further by weak C-H...O hydrogen bonds, as analyzed through topological charge density studies (Marek et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including hydrogen-bonded rotameric forms and photochemical properties. Its synthesis as an intermediate in the production of other dihydrochalcones from plants like Leptospermum recurvum has been studied, showing promising bioactivity in antiviral and antimicrobial assays (Mustafa et al., 2003). The compound also exhibits photooxygenation, forming dioxetane derivatives similar to those observed in enzymatic oxidations (Wong, 1987).

Physical Properties Analysis

The crystal structure determinations and spectroscopic analyses provide insights into the physical properties of this compound. These studies include the investigation of its structural, electronic, and vibrational properties in various phases, revealing the stability and solubility characteristics important for its potential applications (Chahar et al., 2020).

Chemical Properties Analysis

This compound's chemical properties, particularly its antioxidant and antibacterial activities, have been a subject of study. Its structure-activity relationship reveals that certain hydroxyl groups are essential for its radical scavenging potential, highlighting its significance in the field of natural antioxidants (Nakamura et al., 2003). Additionally, its inclusion complexes with β-cyclodextrin have been explored to understand the stabilization and solubility enhancement mechanisms (Sancho et al., 2016).

Scientific Research Applications

Hydrogen Bond Dynamics and Excited State Transfer Mechanisms

2',4'-Dihydroxychalcone (DHC) demonstrates intriguing behaviors in its electronic structure, particularly in its ground and first excited states. Ramu et al. (2020) investigated DHC and its water complex, revealing the existence of intramolecular and intermolecular hydrogen bonds. These bonds are crucial for the excited state hydrogen atom transfer from the 2'-hydroxyl group to the carbonyl group, establishing an excited state hydrogen atom transfer mechanism in DHC molecules (Ramu et al., 2020).

Synthesis and Photochemical Properties

Wen et al. (2009) focused on the synthesis of 4,4'-Dihydroxychalcone under ultrasonic irradiation, providing a more efficient procedure with higher yields compared to conventional methods. This study also explored the photochemical properties of the compound, which could have implications for its use in various scientific applications (Wen et al., 2009).

Cytoprotective Anti-ulcerogenic Actions

This compound has been shown to exhibit significant cytoprotective and anti-ulcerogenic properties in rats. Yamamoto et al. (1992) found that it protected gastric mucosa from necrotizing agents and suggested that it reinforces gastric resistances, thus preventing ulcer formation (Yamamoto et al., 1992).

Molecular Interactions and Complex Formation

Sancho et al. (2016) studied the inclusion complexes formed by this compound with β-cyclodextrin. Their research combined experimental and molecular modeling techniques, offering insights into the thermodynamics and structural aspects of these complexes. Such studies can pave the way for novel drug delivery systems or molecular encapsulation strategies (Sancho et al., 2016).

Antifungal Activity and Mode of Action

This compound has been identified as having antifungal effects, particularly against Aspergillus fumigatus. Seo et al. (2015) revealed that it inhibited the expression of certain genes and enhanced the effects of other antifungal treatments, suggesting its potential use in treating fungal infections (Seo et al., 2015).

Quantum-Chemical Parameters and Antiradical Activity

Oganesyan and Shatokhin (2020) investigated the quantum-chemical parameters of this compound and related structures, aiming to predict their antiradical activity. Understanding these parameters can contribute to the development of antioxidants and other therapeutics (Oganesyan & Shatokhin, 2020).

Mechanism of Action

Target of Action

2’,4’-Dihydroxychalcone (2’,4’-DHC) primarily targets Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins. It is involved in several cellular processes, including signal transduction, protein degradation, and morphological evolution .

Mode of Action

2’,4’-DHC interacts with its target, Hsp90, by binding to the ATPase domain of Hsp90 . This interaction inhibits the function of Hsp90, leading to the disruption of several cellular processes that depend on this protein . Additionally, 2’,4’-DHC has been found to exhibit antifungal effects .

Biochemical Pathways

The inhibition of Hsp90 by 2’,4’-DHC affects the Hsp90-calcineurin pathway . Calcineurin is a calcium/calmodulin-dependent protein phosphatase involved in various cellular processes, including T-cell activation, apoptosis, and cardiac hypertrophy . The expression of calcineurin signaling components, cnaA and crzA, is significantly reduced by 2’,4’-DHC .

Pharmacokinetics

Chalcones, the class of compounds to which 2’,4’-dhc belongs, are known for their bioactive properties and therapeutic potential . More research is needed to determine the specific ADME properties of 2’,4’-DHC.

Result of Action

The inhibition of Hsp90 by 2’,4’-DHC leads to a decrease in the expression of the major toxin network, equivalent to the ∆ hlyU deletion mutant . This results in a reduction of the hemolytic activity of Vibrio vulnificus, an example of a virulence phenotype . In addition, 2’,4’-DHC has shown potent in vitro antileishmanial activity .

Biochemical Analysis

Biochemical Properties

2’,4’-Dihydroxychalcone plays a crucial role in biochemical reactions, particularly in the biosynthesis of flavonoids. It interacts with several enzymes, including chalcone isomerase, which catalyzes the cyclization of chalcones into flavanones. This interaction is essential for the biosynthesis of flavonoid precursors of floral pigments and phenylpropanoid plant defense compounds . Additionally, 2’,4’-Dihydroxychalcone has been shown to interact with proteins involved in cellular signaling pathways, contributing to its biological activities .

Cellular Effects

2’,4’-Dihydroxychalcone exerts various effects on different cell types and cellular processes. It has been reported to induce apoptosis in cancer cells, such as gastric cancer cells, by influencing cell signaling pathways and gene expression . This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. Furthermore, 2’,4’-Dihydroxychalcone has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 2’,4’-Dihydroxychalcone involves its interaction with specific biomolecules, leading to various biological effects. It binds to the active site of chalcone isomerase, facilitating the cyclization of chalcones into flavanones . Additionally, 2’,4’-Dihydroxychalcone acts as an inhibitor of certain enzymes, such as those involved in the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects . This compound also influences gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’-Dihydroxychalcone have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light and heat . Long-term studies have demonstrated that 2’,4’-Dihydroxychalcone can have sustained effects on cellular function, including prolonged inhibition of pro-inflammatory cytokine production and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2’,4’-Dihydroxychalcone vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 2’,4’-Dihydroxychalcone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2’,4’-Dihydroxychalcone is involved in several metabolic pathways, including the biosynthesis of flavonoids. It interacts with enzymes such as chalcone synthase and chalcone isomerase, which are crucial for the production of flavonoid precursors . Additionally, 2’,4’-Dihydroxychalcone can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 2’,4’-Dihydroxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of 2’,4’-Dihydroxychalcone within the body is influenced by factors such as its solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2’,4’-Dihydroxychalcone is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . Additionally, 2’,4’-Dihydroxychalcone can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and signaling pathways.

properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSUVHHUVPSOY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25515-43-9, 1776-30-3 | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2′,4′-Dihydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)